

An In-depth Technical Guide to Ethyl 2-methylbutanoate-d9

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Compound of Interest

Compound Name: Ethyl 2-methylbutanoate-d9

Cat. No.: B12399081

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of **Ethyl 2-methylbutanoate-d9**. This deuterated analog of Ethyl 2-methylbutanoate serves as a valuable tool in various scientific disciplines, particularly in analytical chemistry, metabolomics, and drug development, primarily as an internal standard for quantitative analysis.

Core Chemical Properties

Ethyl 2-methylbutanoate-d9 is a stable, isotopically labeled version of the naturally occurring ester, Ethyl 2-methylbutanoate. The replacement of nine hydrogen atoms with deuterium atoms results in a compound with a higher molecular weight, which allows for its clear differentiation from its non-deuterated counterpart in mass spectrometry-based analyses.

Table 1: Quantitative Chemical and Physical Properties of **Ethyl 2-methylbutanoate-d9**

Property	Value	Source
Chemical Formula	C ₇ H ₅ D ₉ O ₂	[1][2]
Molecular Weight	139.2403 g/mol	[1][2]
Isotopic Purity	99 atom % D	[3]
Chemical Purity	≥ 98%	[3]
Appearance	Liquid	[4]
Density (of non-deuterated form)	0.865 g/mL at 25 °C	[1]
Boiling Point (of non-deuterated form)	133 °C	[1]
Refractive Index (of non-deuterated form)	n _{20/D} 1.397	[1]

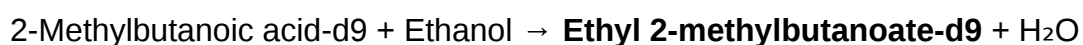
Note: Physical properties such as density, boiling point, and refractive index are for the non-deuterated form, Ethyl 2-methylbutanoate, as specific data for the deuterated compound is not readily available. These values are expected to be very similar for the deuterated analog.

Experimental Protocols

Synthesis of Ethyl 2-methylbutanoate-d₉ (Adapted Protocol)

A definitive, published synthesis protocol for **Ethyl 2-methylbutanoate-d₉** is not readily available. However, a standard esterification procedure can be adapted using a deuterated precursor. The following is a representative protocol based on the synthesis of similar esters.

Reaction:



Materials:

- 2-Methylbutanoic acid-d₉

- Anhydrous ethanol
- Sulfuric acid (catalyst)
- Anhydrous sodium sulfate
- Dichloromethane
- Saturated sodium bicarbonate solution
- Brine

Procedure:

- In a round-bottom flask, dissolve 2-Methylbutanoic acid-d9 in an excess of anhydrous ethanol.
- Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
- Reflux the mixture for several hours to drive the esterification to completion.
- After cooling to room temperature, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to obtain the crude **Ethyl 2-methylbutanoate-d9**.
- Purify the product by distillation.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the analysis of volatile compounds like **Ethyl 2-methylbutanoate-d9**.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
- Capillary column suitable for volatile ester analysis (e.g., HP-5ms, DB-5).

GC Conditions (Example):

- Injector Temperature: 250 °C
- Oven Program: Start at 40 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions (Example):

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 30-200.
- Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the molecular ion and characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure and isotopic labeling of the compound.

Sample Preparation:

- Accurately weigh approximately 5-10 mg of **Ethyl 2-methylbutanoate-d9**.
- Dissolve the sample in a deuterated solvent (e.g., chloroform-d, acetone-d6) in an NMR tube.

Data Acquisition (¹H NMR):

- Due to the extensive deuteration, the ^1H NMR spectrum is expected to show minimal signals, primarily from the ethyl group protons and any residual protons. This confirms the high isotopic purity.

Data Acquisition (^{13}C NMR):

- The ^{13}C NMR spectrum will show signals corresponding to the seven carbon atoms in the molecule, confirming the carbon skeleton.

Application as an Internal Standard

Ethyl 2-methylbutanoate-d₉ is an ideal internal standard for the quantification of its non-deuterated analog and other volatile esters in complex matrices such as food, beverages, and biological samples. Its chemical similarity ensures similar extraction efficiency and chromatographic behavior, while its mass difference allows for accurate and precise quantification.

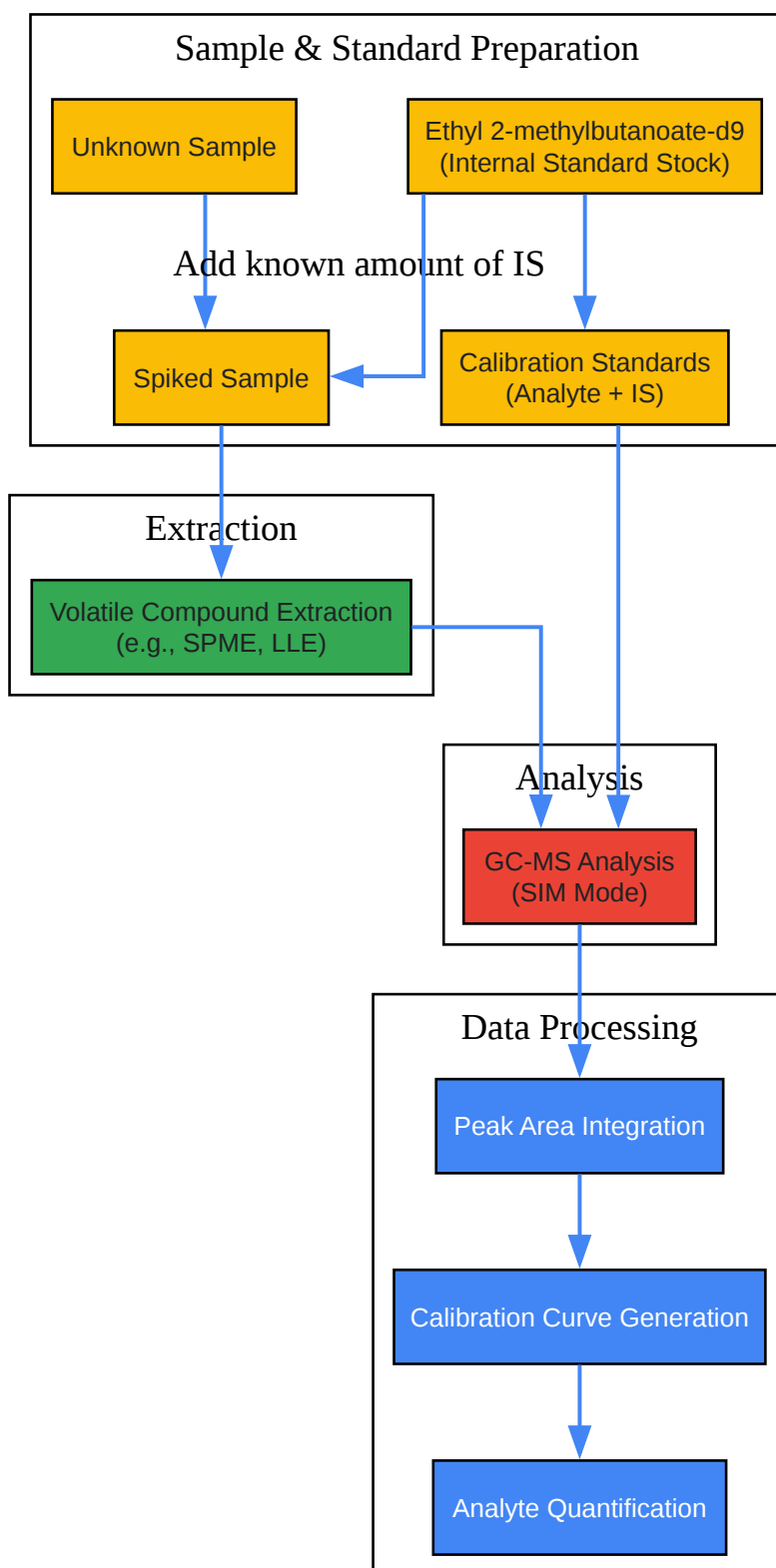
Quantitative Analysis using GC-MS with Internal Standard

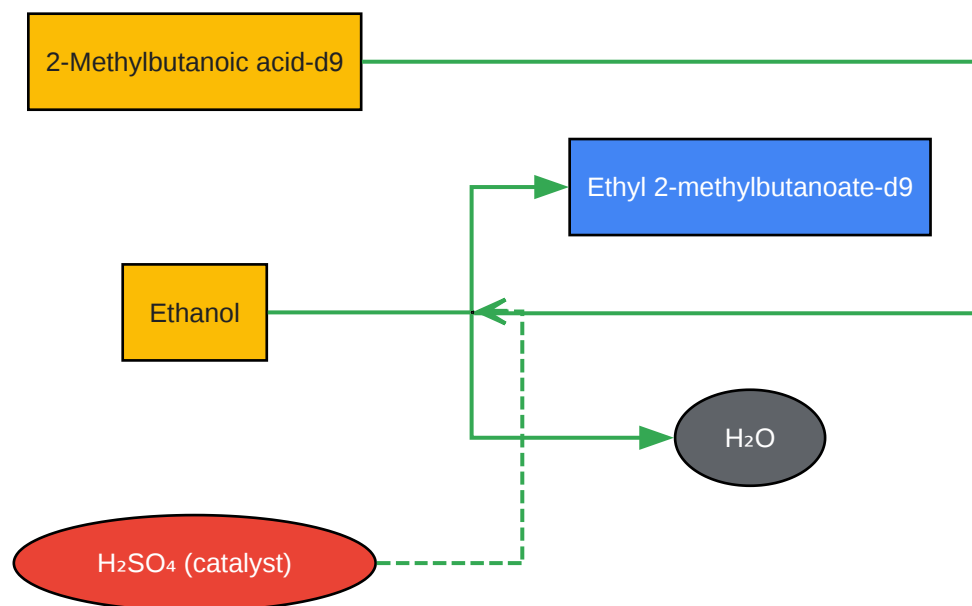
Protocol:

- **Preparation of Standard Solutions:** Prepare a series of calibration standards containing known concentrations of the analyte (e.g., Ethyl 2-methylbutanoate) and a constant, known concentration of the internal standard (**Ethyl 2-methylbutanoate-d₉**).
- **Sample Preparation:** To the unknown sample, add a known amount of the internal standard solution.
- **Extraction:** Perform an appropriate extraction method (e.g., solid-phase microextraction (SPME), liquid-liquid extraction) to isolate the volatile compounds.
- **GC-MS Analysis:** Analyze the prepared standards and the sample using the GC-MS conditions described above, operating in SIM mode.
- **Data Analysis:**

- Integrate the peak areas of the analyte and the internal standard.
- Calculate the response factor (RF) from the calibration standards: $RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)$
- Calculate the concentration of the analyte in the unknown sample: $Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / RF)$

Visualizations





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